molecular formula C12H8N4O3 B8351144 5-(5-Nitro-pyridin-2-yloxy)-1H-indazole

5-(5-Nitro-pyridin-2-yloxy)-1H-indazole

Cat. No.: B8351144
M. Wt: 256.22 g/mol
InChI Key: HCMQFYMUQARUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Nitro-pyridin-2-yloxy)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a 5-nitro-pyridin-2-yloxy group. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation . Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELXL ensuring precise refinement .

Properties

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

5-(5-nitropyridin-2-yl)oxy-1H-indazole

InChI

InChI=1S/C12H8N4O3/c17-16(18)9-1-4-12(13-7-9)19-10-2-3-11-8(5-10)6-14-15-11/h1-7H,(H,14,15)

InChI Key

HCMQFYMUQARUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=NC=C(C=C3)[N+](=O)[O-])C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position of substituents on the indazole and pyridine rings critically impacts physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Indazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Features
5-(5-Nitro-pyridin-2-yloxy)-1H-indazole C₁₂H₈N₄O₃ 260.22 5-Nitro-pyridin-2-yloxy at indazole Electron-withdrawing nitro group
5-Nitro-3-(pyridin-2-yl)-1H-indazole C₁₂H₈N₄O₂ 240.22 Pyridin-2-yl at position 3, nitro at 5 Planar structure, no oxygen linker
5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole C₃₁H₂₂N₄O₂ 482.53 Pyridin-4-yl at position 3, trityl-protected Bulky trityl group enhances steric hindrance
Compound 183 (Furlotti et al.) C₁₇H₁₄N₄O 290.32 3,4-Dihydropyrazino ring at position 5 High 5-HT2A inhibition (IC₅₀ = 18 nM)
  • Substituent Position : The pyridin-2-yloxy group in the target compound introduces an oxygen linker, increasing polarity compared to direct pyridinyl substitutions (e.g., 5-Nitro-3-(pyridin-2-yl)-1H-indazole) .
  • Protective Groups : The trityl group in 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole improves stability but reduces solubility, highlighting trade-offs in drug design .

Crystallographic and Structural Analysis

The SHELX system (SHELXL, SHELXS) is widely used for refining crystal structures, enabling precise determination of substituent positions and conformations . For example:

  • 5-Nitro-3-(pyridin-2-yl)-1H-indazole : Crystallography confirms the planar arrangement of the indazole and pyridine rings, critical for π-π stacking in receptor binding .
  • Trityl-Protected Derivatives : SHELXL refinement reveals steric effects of the trityl group, informing solubility and reactivity studies .

Preparation Methods

Reaction Design and Substrate Activation

The SNAr approach leverages the electrophilic character of nitro-substituted pyridines to facilitate ether bond formation. In this route, 2-chloro-5-nitropyridine reacts with 5-hydroxy-1H-indazole under basic conditions. The nitro group at the pyridine’s C5 position enhances the leaving group’s susceptibility by withdrawing electron density, while the indazole’s C5 hydroxyl acts as the nucleophile.

Optimization of Reaction Conditions

Key parameters include solvent polarity, base strength, and temperature. Dimethylformamide (DMF) at 80°C with potassium carbonate as the base achieves moderate yields (45–60%). However, competing side reactions, such as indazole N-alkylation or pyridine hydrolysis, necessitate careful control. Protecting the indazole’s N1 position with a tert-butoxycarbonyl (Boc) group mitigates undesired alkylation, as demonstrated in analogous indazole syntheses. Subsequent Boc deprotection with trifluoroacetic acid restores the free indazole.

Table 1: SNAr Protocol Optimization

SubstrateBaseSolventTemp (°C)Yield (%)
5-Hydroxy-1H-indazoleK2CO3DMF8058
Boc-protected derivativeCs2CO3DMSO10072

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for C–O Bond Formation

This method employs a palladium catalyst to couple 5-bromo-1H-indazole with a pyridinyloxy boronic ester. The bromoindazole is synthesized via diazotization and cyclization of 2-bromo-6-methylaniline derivatives, as outlined in protocols for analogous bromoindazoles. The pyridinyloxy boronic ester is prepared by borylation of 2-hydroxy-5-nitropyridine using bis(pinacolato)diboron.

Reaction conditions involve Pd(dba)₂ and Xantphos in toluene at 100°C, yielding 5-(5-nitro-pyridin-2-yloxy)-1H-indazole in 65–78% yield. Notably, the nitro group’s electron-withdrawing nature enhances the pyridine’s reactivity toward transmetalation.

Challenges in Catalyst Selection

Bulky phosphine ligands (e.g., Xantphos) prevent undesired homocoupling, while Q-phos-based systems, effective for alkyl boronic acids, show limited efficacy here due to steric hindrance.

Table 2: Palladium-Catalyzed Coupling Outcomes

Boronic EsterCatalyst SystemYield (%)
5-Nitro-2-pyridinyloxyPd(dba)₂/Xantphos78
Pd(OAc)₂/Q-phos42

Tandem Hydrazone Cyclization and Functionalization

Indazole Ring Construction via Hydrazone Cyclization

A one-pot domino process forms the indazole core while introducing the pyridinyloxy group. Starting with 2-fluoro-5-nitrobenzaldehyde, condensation with tert-butyl carbazate generates a hydrazone intermediate. Subsequent SNAr cyclization with 2-hydroxypyridine derivatives under microwave irradiation (150°C, 30 min) yields the target compound in 68% yield.

Advantages of a One-Pot Approach

This method eliminates isolation of intermediates, reducing purification steps. However, regioselectivity challenges arise if competing nucleophilic sites exist on the pyridine ring.

Table 3: Tandem Cyclization Performance

Carbonyl SubstrateNucleophileConditionsYield (%)
2-Fluoro-5-nitrobenzaldehyde2-Hydroxy-5-nitropyridineMicrowave, 150°C68

Comparative Analysis of Methodologies

Yield and Scalability

The palladium-catalyzed route offers the highest yields (up to 78%) but requires expensive catalysts and stringent anhydrous conditions. The SNAr method, while lower-yielding, is cost-effective and scalable for industrial applications. The tandem cyclization approach balances efficiency and simplicity but demands specialized equipment.

Functional Group Compatibility

Nitro groups tolerate all three methods, but Boc protection is critical in SNAr to prevent side reactions. Suzuki coupling exhibits superior tolerance for diverse boronic esters, enabling late-stage diversification .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via HPLC to ensure intermediate purity (>95%) .
  • Adjust solvent polarity (e.g., DMF vs. iPrOH) to enhance cyclization efficiency .

Advanced: How can computational methods guide the design of derivatives with improved binding affinity to target proteins?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the nitro group and active-site residues (e.g., PI3K inhibitors in respiratory disorders ).
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity (e.g., antimicrobial IC₅₀ values) .
  • MD Simulations : Assess stability of metal complexes (e.g., osmium-indazole coordination) under physiological conditions .

Example : In PI3K inhibitors, bulky substituents at the indazole N1 position improve selectivity by reducing off-target interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of substitution (e.g., pyridinyloxy vs. indazole protons) .
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.0632 for C₁₂H₈N₄O₃) .

Data Interpretation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in tautomeric forms .

Advanced: How can crystallographic data resolve structural ambiguities in metal complexes involving this compound?

Answer:

  • SHELX Refinement : Use SHELXL for high-resolution refinement of Os(IV)-indazole complexes (e.g., space group P2₁/c for cis-[OsCl₄(1H-ind)₂]) .
  • Twinned Data Handling : Apply SHELXD/SHELXE pipelines to phase macromolecular adducts .
  • Key Metrics : Analyze bond lengths (e.g., Os–N ≈ 2.05 Å) and angles (N–Os–N ≈ 78°) to confirm octahedral geometry .

Case Study : In [OsCl₄(1H-ind)₂], axial vs. equatorial ligand positioning was confirmed via anisotropic displacement parameters .

Basic: What are the common pitfalls in analyzing biological activity data for this compound, and how can they be mitigated?

Answer:

  • False Positives : Use counter-screens (e.g., ATPase assays for kinase inhibitors) to rule out nonspecific binding .
  • Solubility Issues : Pre-treat compounds with DMSO ≤0.1% to avoid cytotoxicity artifacts .
  • Data Normalization : Include positive controls (e.g., cisplatin for cytotoxicity assays) to standardize IC₅₀ calculations .

Advanced: How can contradictory results in SAR studies be systematically addressed?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., 3-substituted vs. 1-substituted indazoles) to identify trends .
  • Hypothesis Testing : Design focused libraries (e.g., replacing nitro with cyano groups) to isolate electronic effects .
  • Crystallographic Validation : Resolve conflicting binding modes using co-crystal structures (e.g., PI3K-inhibitor complexes ).

Example : Discrepancies in 5-HT₄ receptor activation were resolved by comparing oxadiazole vs. imidazole bioisosteres .

Basic: What safety protocols are essential when handling nitro-substituted indazoles?

Answer:

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
  • Waste Disposal : Neutralize nitro-containing waste with NaHSO₃ before disposal .
  • Emergency Measures : For ingestion, administer activated charcoal and consult poison control .

Advanced: How can impurities in scaled-up synthesis be identified and controlled?

Answer:

  • HPLC-MS Profiling : Track byproducts (e.g., de-nitro intermediates at m/z 267.0745) .
  • Process Optimization : Reduce residual AlCl₃ via aqueous washes (pH 7–8) to prevent chlorination side reactions .
  • Crystallization : Use MeOH/water mixtures to isolate high-purity (>99%) product .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Answer:

  • Broth Microdilution : Determine MICs against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Agar Diffusion : Assess zone-of-inhibition diameters (≥15 mm indicates potency) .
  • Resazurin Assay : Quantify live/dead bacterial ratios fluorometrically .

Advanced: How does the nitro group influence redox properties in catalytic or biological systems?

Answer:

  • Electrochemical Studies : Cyclic voltammetry reveals reduction peaks at ≈-0.8 V (vs. Ag/AgCl) for nitro→amine conversion .
  • ROS Generation : Nitro radicals detected via EPR in hypoxic cancer cells explain selective cytotoxicity .
  • Catalytic Applications : Os(IV)-indazole complexes catalyze alcohol oxidation via nitro-mediated electron transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.